molecular formula C18H13F2N3O5S B2843722 2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide CAS No. 802927-79-3

2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide

Número de catálogo: B2843722
Número CAS: 802927-79-3
Peso molecular: 421.37
Clave InChI: SMNTYMZYTUMIRD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide is a cyanoenamide derivative characterized by a central α,β-unsaturated carbonyl scaffold. Key structural features include:

  • Electron-withdrawing groups: A cyano (-CN) group at the α-position and a nitro (-NO₂) group at the 5-position of the phenolic ring.
  • Hydrophilic substituents: A hydroxyl (-OH) and methoxy (-OCH₃) group at the 4- and 3-positions of the phenolic ring, respectively.

Propiedades

IUPAC Name

2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3O5S/c1-28-15-8-10(7-14(16(15)24)23(26)27)6-11(9-21)17(25)22-12-2-4-13(5-3-12)29-18(19)20/h2-8,18,24H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNTYMZYTUMIRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C(C#N)C(=O)NC2=CC=C(C=C2)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of the compound is characterized by the following components:

  • Cyano group : Contributes to the compound's reactivity.
  • Difluoromethyl sulfanyl group : Enhances lipophilicity and may influence biological interactions.
  • Hydroxy and methoxy groups : Potentially contribute to antioxidant properties and affect solubility.

Molecular Formula

The molecular formula is C17H16F2N2O4SC_{17}H_{16}F_2N_2O_4S, with a molecular weight of approximately 392.38 g/mol.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For example, derivatives containing cyano and nitro groups have been shown to inhibit tumor cell proliferation through various mechanisms, including inducing apoptosis and disrupting cell cycle progression.

  • Mechanism of Action :
    • Apoptosis Induction : Compounds similar to 2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide have been reported to activate caspase pathways leading to programmed cell death.
    • Cell Cycle Arrest : These compounds may interfere with the cell cycle, particularly at the G1/S checkpoint, thereby preventing cancer cell division.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds with similar functionalities have demonstrated effectiveness against various bacterial strains.

  • Research Findings :
    • Studies have shown that derivatives with cyano and difluoromethyl groups exhibit antibacterial activity against Gram-positive and Gram-negative bacteria.
    • The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of structurally related compounds in vitro. The results indicated that these compounds significantly reduced the viability of various cancer cell lines, including breast and colon cancer cells, with IC50 values in the micromolar range.

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)15
Compound BHT-29 (Colon)12

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, researchers tested the compound against several bacterial strains. The results demonstrated a broad spectrum of activity.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli32
S. aureus16
P. aeruginosa64

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound shares its core α,β-unsaturated cyanoenamide scaffold with several analogs. Key differences lie in the substituents on the aromatic rings, which significantly influence physicochemical and biological properties:

Compound Name / ID Aromatic Substituents (R₁, R₂) Key Functional Groups Molecular Formula Melting Point (°C) Yield (%)
Target Compound R₁: 4-hydroxy-3-methoxy-5-nitro; R₂: 4-(difluoromethylsulfanyl) -NO₂, -OH, -OCH₃, -S-CF₂H C₁₈H₁₃F₂N₃O₅S Not reported Not reported
30a () R₁: 4-(morpholin-4-yl); R₂: cyclopenta[b]thiophen-2-yl Morpholine, thiophene C₂₃H₂₀N₄O₂S 296–298 69.96
30b () R₁: 4-(morpholin-4-yl); R₂: tetrahydrobenzothiophen-2-yl Morpholine, benzothiophene C₂₄H₂₂N₄O₂S 246–248 69.05
866156-40-3 () R₁: 2-hydroxy-3-methoxy; R₂: 4-(trifluoromethyl) -CF₃, -OH, -OCH₃ C₁₈H₁₃F₃N₂O₃ Not reported Not reported
EN300-21628760 () R₁: 4-isopropyl; R₂: 4-morpholinyl Morpholine, isopropyl C₂₃H₂₅N₃O₂ Not reported Not reported
Key Observations:
  • Electron-withdrawing vs.
  • Hydrogen-bonding capacity: The hydroxyl (-OH) group in the target compound may improve aqueous solubility relative to analogs with non-polar substituents (e.g., isopropyl in EN300-21628760).
  • Lipophilicity : The difluoromethylsulfanyl (-S-CF₂H) group balances hydrophilicity, contrasting with the trifluoromethyl (-CF₃) group in 866156-40-3, which is more lipophilic.

Physicochemical and Spectral Properties

  • Melting Points : Analogs with rigid aromatic systems (e.g., 30a, melting point 296–298°C) exhibit higher melting points than those with flexible substituents (e.g., 30b, 246–248°C). The target compound’s nitro and hydroxyl groups may further elevate its melting point due to intermolecular hydrogen bonding.
  • Spectroscopic Data: ¹H NMR: The target compound’s phenolic -OH proton is expected near δ 10–12 ppm, absent in analogs like 30a/30b. EI-MS: Molecular ion peaks for analogs (e.g., m/z 404.62 for 30a) align with their molecular weights, suggesting the target compound would exhibit a similar pattern.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.